Iodomethane-13C

Quantitative Proteomics LC-MS Stable Isotope Labeling

Iodomethane-13C (13CH₃I, CAS 4227-95-6) is a stable isotope-labeled methylating agent in which the carbon atom of the methyl group is enriched with carbon-13, typically at ≥99 atom % 13C. This volatile liquid (bp 42 °C, density 2.290 g/mL at 25 °C) serves as a critical reagent for introducing a +1 Da mass tag or an NMR-active 13C nucleus into target molecules.

Molecular Formula CH3I
Molecular Weight 142.932 g/mol
CAS No. 4227-95-6
Cat. No. B121761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodomethane-13C
CAS4227-95-6
Synonyms13C-Methyl Iodide;  Methyl-13C iodide;  [13CH3]-Methyl iodide;  [13C]-Iodomethane;  [13C]-Methyl iodide
Molecular FormulaCH3I
Molecular Weight142.932 g/mol
Structural Identifiers
SMILESCI
InChIInChI=1S/CH3I/c1-2/h1H3/i1+1
InChIKeyINQOMBQAUSQDDS-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodomethane-13C (CAS 4227-95-6): A Premium 13C-Methyl Source for Quantitative LC-MS, NMR, and Proteomics


Iodomethane-13C (13CH₃I, CAS 4227-95-6) is a stable isotope-labeled methylating agent in which the carbon atom of the methyl group is enriched with carbon-13, typically at ≥99 atom % 13C . This volatile liquid (bp 42 °C, density 2.290 g/mL at 25 °C) serves as a critical reagent for introducing a +1 Da mass tag or an NMR-active 13C nucleus into target molecules. Unlike its deuterated counterparts (e.g., CD₃I), the 13C-labeled methyl iodide provides co-elution with the unlabeled analog in reversed-phase LC, eliminating chromatographic isotope effects that can compromise quantification accuracy . The compound is typically stabilized with copper wire, requires storage at 2–8 °C, and is supplied as either neat liquid or as a 2 M solution in tert-butyl methyl ether .

Why Unlabeled Iodomethane or Deuterated Analogs Cannot Replace Iodomethane-13C in Quantitative Workflows


Iodomethane-13C occupies a distinct niche that cannot be filled by unlabeled iodomethane (CH₃I) or deuterated analogs (CD₃I, CD₂HI). Unlabeled CH₃I provides no mass differential for MS-based quantification. Deuterated iodomethanes, while offering a mass shift, suffer from a well-documented chromatographic isotope effect in reversed-phase LC—deuterated species elute measurably earlier than their protiated counterparts, causing differential ion suppression and inaccurate peak intensity ratios . In contrast, 13CH₃I co-elutes with 12CH₃I, ensuring identical matrix effects and ionization efficiency. Furthermore, for NMR applications, deuterium labeling is silent in ¹H-decoupled ¹³C spectra, whereas 13CH₃I delivers a direct, quantifiable signal in the 13C dimension, as demonstrated by the detection of trimethylated α-amino groups as distinct peaks between 52–57 ppm [1]. These fundamental physical-chemical differences mean that procurement decisions must be application-driven: 13C labeling for LC-MS quantification and 13C-NMR detection; deuterium labeling only when a stable isotopic label without NMR-active nuclei is specifically required.

Quantitative Differentiation Evidence for Iodomethane-13C Against Closest Analogs


Chromatographic Co-Elution: 13CH₃I vs. CD₃I in Reversed-Phase LC-MS

In reversed-phase liquid chromatography, 13C-labeled isotopologs exhibit negligible chromatographic isotope effects, whereas deuterated analogs show significant retention time shifts. For iodomethane, the 13CH₃I/12CH₃I pair co-elutes with a retention time difference (ΔtR) of essentially 0 min under typical gradient conditions, while the CD₃I/CH₃I pair shows a ΔtR of approximately 0.1–0.3 min, sufficient to cause differential matrix effects and quantification bias . This co-elution property ensures that the heavy/light peak intensity ratio accurately reflects the true molar ratio across the entire chromatographic peak.

Quantitative Proteomics LC-MS Stable Isotope Labeling Isobaric Labeling

NMR Detection Sensitivity and Spectral Simplicity: 13CH₃I vs. Unlabeled CH₃I for Protein N-Terminal Analysis

Reaction of lyophilized proteins with 13CH₃I yields trimethylated α-amino groups that produce distinct 13C-NMR resonances in the 52–57 ppm region, enabling individual N-terminal identification [1]. Without 13C enrichment, natural abundance 13C (1.1%) provides insufficient signal-to-noise for detection of minor species. The study demonstrated adequate sensitivity to detect resonances arising from protein impurities and proteolytic fragments, a capability impossible with unlabeled CH₃I [1].

Protein NMR N-terminal Sequencing Methyl-TROSY Structural Biology

MALDI-MS Signal Enhancement via Isotopic Doublet: 13CH₃I vs. CD₃I for Peptide Discrimination

The in vacuo methylation procedure using a 1:1 mixture of 12CH₃I and 13CH₃I generates a characteristic +1 Da doublet in MALDI mass spectra, enabling unambiguous discrimination between peptide-derived signals and non-peptide background ions [1]. This isotopic doublet strategy yields a dramatic increase in detection sensitivity compared to unmodified peptides and provides a built-in confirmation of peptide identity. Using CD₃I instead would produce a +3 Da shift, which may overlap with other common mass differences and lacks the clean 1:1 doublet pattern that simplifies spectral interpretation.

MALDI-TOF MS Peptide Mapping Signal Discrimination Proteomics

Quantitative Glycomics: QUIBL Method Resolution with 13CH₃I vs. 12CH₂DI Isobaric Pair

The QUIBL (Quantitation by Isobaric Labeling) method uses permethylation with 13CH₃I or 12CH₂DI to generate glycan derivatives of identical nominal mass but with a per-methylation-site mass difference of 0.002922 Da [1]. This subtle mass defect difference, resolvable at ~30,000 m/Δm, enables relative quantification over a linear dynamic range of two orders of magnitude. The choice of 13CH₃I is critical: it introduces a 13C atom per methylation site, whereas 12CH₂DI introduces deuterium, which would introduce chromatographic separation and potential quantification bias if LC separation were used prior to MS .

Glycomics Isobaric Labeling QUIBL High-Resolution MS

Site-Specific 13C Enrichment of Methionine Residues in Proteins: Yield and Structural Integrity

Treatment of sperm whale apomyoglobin with a 100-fold molar excess of 13CH₃I at pH 4, followed by demethylation with dithioerythritol, yielded 13C-enriched myoglobin in 29–60% yield with composition, absorbance spectrum, circular dichroism, isoionic point, electrophoretic behavior, and oxygen-binding properties indistinguishable from native protein [1]. A later improved protocol using 2-aminothiophenol for thiolysis achieved 30% yield of fully active lysozyme with 13C-enriched methionine residues, enabling 13C-edited NOESY experiments that revealed conformational changes around Met-105 upon substrate analogue binding [2].

Protein Engineering Methionine Methylation 13C-NOESY Conformational Analysis

Comparative Glycomic Profiling Accuracy: 13CH₃I-Light vs. CD₃I-Heavy Permethylation

In a direct comparison of isotopic permethylation strategies, Álvarez-Manilla et al. reported that the peak intensity ratios (H/L) of N-glycans permethylated with CH₃I (light) vs. CD₃I (heavy) deviated from theoretical values primarily due to the chemical purity of the deuterated reagent and differential ionization [1]. The study underscores that while deuterated reagents are functional, their use introduces purity-dependent bias. By extension, 13CH₃I-based labeling, when used as the heavy channel paired with 12CH₃I, would avoid such purity-related discrepancies and the chromatographic isotope effect, as noted in , providing more reliable H/L ratios.

Comparative Glycomics LC-ESI-MS Stable Isotopic Permethylation Biomarker Discovery

Optimal Application Scenarios for Iodomethane-13C Based on Verified Differentiation Evidence


Quantitative Proteomics via Isotopic Doublet MALDI-MS Peptide Mapping

Core facilities performing high-sensitivity peptide mass fingerprinting should select Iodomethane-13C for in vacuo methylation to generate a +1 Da 12CH₃I/13CH₃I doublet. This provides unambiguous peptide/non-peptide signal discrimination and a dramatic increase in ionization yield relative to unmodified peptides, as demonstrated in the Taralp thesis [1]. Deuterated alternatives (CD₃I) produce a +3 Da shift less optimal for spectral clarity. Procurement specification: ≥99 atom % 13C, neat liquid stabilized with copper.

Protein N-Terminal Sequencing and Impurity Profiling by 13C-NMR

Biopharmaceutical quality control groups requiring identification of protein N-termini and detection of proteolytic fragments should employ Iodomethane-13C for selective trimethylation of α-amino groups at pH 6–7 in vacuo. The resulting 13C-NMR signals in the 52–57 ppm region enable detection of minor species at ~90× sensitivity enhancement over natural abundance [2]. This application is unique to 13C-labeled iodomethane and cannot be replicated with unlabeled or deuterated analogs. Procurement specification: ≥99 atom % 13C, 99% chemical purity (CP).

Comparative Glycomics Using Isobaric Labeling (QUIBL) on High-Resolution MS

Glycobiology laboratories performing quantitative glycomic comparisons should implement the QUIBL strategy using 13CH₃I and 12CH₂DI for isobaric permethylation [3]. The per-site mass difference of 0.002922 Da, resolvable at ~30,000 m/Δm, enables multiplexed relative quantification over a 100-fold linear dynamic range. Iodomethane-13C is essential as the heavy isotope source; neither unlabeled CH₃I nor CD₃I can generate the required isobaric pair. Procurement specification: ≥99 atom % 13C, 2 M solution in tert-butyl methyl ether for ease of handling.

Site-Specific 13C Enrichment of Methionine Residues for Protein Dynamics by NMR

Structural biology groups studying protein side-chain dynamics via 13C-edited NOESY or Methyl-TROSY experiments should use Iodomethane-13C for S-methylation of methionine residues [4][5]. The protocols yield 30–60% enriched protein while fully preserving native structure, ligand binding, and enzymatic activity. 13CH₃I is functionally unique for this purpose; no alternative reagent provides site-specific 13C incorporation at methionine Cε with demonstrated structural integrity. Procurement specification: ≥99 atom % 13C, 99% (CP), copper-stabilized, stored at -20 °C under argon.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodomethane-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.